Cas no 1007571-40-5 ((4-Bromo-2,3-difluorophenyl)trimethylsilane)

(4-Bromo-2,3-difluorophenyl)trimethylsilane 化学的及び物理的性質
名前と識別子
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- MFCD30178762
- SY329863
- SCHEMBL14354349
- 1007571-40-5
- (4-bromo-2,3-difluorophenyl)trimethylsilane
- DMLROFATEQWVIK-UHFFFAOYSA-N
- AKOS024263868
- (4-Bromo-2,3-difluorophenyl)trimethylsilane
-
- インチ: 1S/C9H11BrF2Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3
- InChIKey: DMLROFATEQWVIK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1F)F)[Si](C)(C)C
計算された属性
- 精确分子量: 263.97815g/mol
- 同位素质量: 263.97815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
(4-Bromo-2,3-difluorophenyl)trimethylsilane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610215-5g |
(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |
1007571-40-5 | 5g |
€1302.60 | 2024-07-19 | ||
abcr | AB610215-250mg |
(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |
1007571-40-5 | 250mg |
€227.80 | 2024-07-19 | ||
abcr | AB610215-1g |
(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |
1007571-40-5 | 1g |
€402.50 | 2024-07-19 | ||
abcr | AB610215-10g |
(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |
1007571-40-5 | 10g |
€2174.80 | 2024-07-19 |
(4-Bromo-2,3-difluorophenyl)trimethylsilane 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
(4-Bromo-2,3-difluorophenyl)trimethylsilaneに関する追加情報
Introduction to (4-Bromo-2,3-difluorophenyl)trimethylsilane (CAS No. 1007571-40-5)
(4-Bromo-2,3-difluorophenyl)trimethylsilane (CAS No. 1007571-40-5) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique combination of bromine, fluorine, and silicon functionalities, which endow it with a wide range of applications in the synthesis of complex organic molecules and drug discovery.
The molecular structure of (4-Bromo-2,3-difluorophenyl)trimethylsilane consists of a brominated and difluorinated phenyl ring attached to a trimethylsilyl group. The presence of these functional groups imparts distinct chemical properties, making it an attractive starting material for various synthetic transformations. The bromine atom can serve as a leaving group in substitution reactions, while the fluorine atoms introduce electron-withdrawing effects that influence the reactivity and stability of the molecule. The trimethylsilyl group acts as a protecting group, which can be selectively removed under mild conditions to reveal the reactive phenyl ring.
Recent advancements in synthetic chemistry have highlighted the utility of (4-Bromo-2,3-difluorophenyl)trimethylsilane in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of potent inhibitors for specific protein targets involved in cancer and neurodegenerative diseases. The ability to fine-tune the electronic properties and steric environment of the phenyl ring through bromination and fluorination has been crucial in optimizing the biological activity and selectivity of these inhibitors.
In addition to its role in drug discovery, (4-Bromo-2,3-difluorophenyl)trimethylsilane has found applications in materials science and polymer chemistry. The unique combination of functional groups allows for the design and synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, utilized this compound to develop new types of polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in high-performance coatings, adhesives, and electronic devices.
The synthesis of (4-Bromo-2,3-difluorophenyl)trimethylsilane typically involves several steps, including the bromination and fluorination of a phenyl ring followed by silylation with trimethylsilyl chloride. Recent improvements in synthetic methodologies have led to more efficient and environmentally friendly processes. A notable example is a green chemistry approach reported by a team at Harvard University, which utilized catalytic systems to achieve high yields with minimal waste production. This approach not only enhances the economic viability of large-scale synthesis but also aligns with sustainable chemistry principles.
The safety and handling of (4-Bromo-2,3-difluorophenyl)trimethylsilane are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe storage and use. This includes handling the compound in well-ventilated areas and using appropriate personal protective equipment (PPE). Additionally, waste disposal should be conducted according to local environmental guidelines to prevent contamination.
In conclusion, (4-Bromo-2,3-difluorophenyl)trimethylsilane (CAS No. 1007571-40-5) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an essential tool for scientists aiming to develop innovative solutions across various fields. As research continues to advance, it is likely that new applications for this compound will emerge, further expanding its impact on scientific progress.
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